molecular formula C20H12O8S B14521384 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- CAS No. 62497-28-3

2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)-

Cat. No.: B14521384
CAS No.: 62497-28-3
M. Wt: 412.4 g/mol
InChI Key: XZIVSUCPQPTLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- is a complex organic compound that features a thiophene ring substituted with carboxylic acid groups at the 2 and 5 positions, and benzodioxole groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- typically involves the chlorination of adipic acid using thionyl chloride to produce the intermediate compound, which is then further reacted to form the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve a two-step melt polymerization process, which is a green and semi-continuous method. This process allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 2,5-bis-benzoxazoyl-thiophene and cobalt (II) thiophenedicarboxylate coordination polymers .

Mechanism of Action

The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets and pathways. Due to its diverse coordination modes, it can act as an aromatic linker to generate coordination networks, which can influence various biological and chemical processes . The specific pathways and molecular targets depend on the context of its application, such as its use in pharmaceuticals or materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- include:

Uniqueness

What sets 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- apart from these similar compounds is its unique combination of thiophene and benzodioxole groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

62497-28-3

Molecular Formula

C20H12O8S

Molecular Weight

412.4 g/mol

IUPAC Name

3,4-bis(1,3-benzodioxol-5-yl)thiophene-2,5-dicarboxylic acid

InChI

InChI=1S/C20H12O8S/c21-19(22)17-15(9-1-3-11-13(5-9)27-7-25-11)16(18(29-17)20(23)24)10-2-4-12-14(6-10)28-8-26-12/h1-6H,7-8H2,(H,21,22)(H,23,24)

InChI Key

XZIVSUCPQPTLFM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(SC(=C3C4=CC5=C(C=C4)OCO5)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.